![molecular formula C37H46O15 B1673284 [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate CAS No. 57701-86-7](/img/structure/B1673284.png)
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate
Vue d'ensemble
Description
Kansuinin A est un composé diterpénoïde isolé des racines de la plante médicinale chinoise traditionnelle Euphorbia kansui. Il est connu pour ses propriétés antivirales et anticancéreuses, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Kansuinin A exhibits notable antiviral and anticancer properties. It primarily targets the Interleukin-6 (IL-6) signaling pathway, inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-6. This inhibition is significant as it plays a crucial role in tumor progression and inflammation. Kansuinin A also modulates gut microbiota, increasing beneficial bacteria like Lactobacillus while decreasing harmful bacteria such as Helicobacter , which is linked to various gastrointestinal disorders .
Pharmacological Applications
-
Anticancer Activity :
- Kansuinin A has demonstrated inhibitory effects on the proliferation of human cancer cell lines, including A549 (lung cancer) and Hep-G2 (liver cancer) cells. Its mechanisms include inducing apoptosis and inhibiting cell cycle progression.
- In studies involving malignant ascites models, Kansuinin A showed potential in reducing ascitic fluid volume and improving survival rates in treated rats .
-
Antiviral Effects :
- The compound's antiviral properties have been explored in various studies, indicating its potential use against viral infections through modulation of immune responses and direct antiviral activity.
- Gut Microbiota Modulation :
Study on Malignant Ascites
A significant study evaluated the effects of Kansuinin A on malignant ascites in rats. The research involved administering Kansuinin A to both normal and malignant ascites model rats. Key findings included:
- Reduction in Ascitic Fluid Volume : Treatment with Kansuinin A resulted in a significant decrease in ascitic fluid volume compared to control groups.
- Modulation of Gut Microbiota : The treatment led to an increase in beneficial Lactobacillus species and a decrease in Helicobacter populations, suggesting a mechanism for its efficacy in treating malignant ascites .
Pharmacokinetics Study
Another study focused on the pharmacokinetics of Kansuinin A using ultra-fast liquid chromatography coupled with mass spectrometry (UFLC-MS/MS). The research highlighted:
- Lower Accumulative Excretion Rates : Compared to related compounds like Kansuiphorin C, Kansuinin A exhibited lower accumulative fecal excretion rates, indicating different metabolic pathways that could affect its bioavailability and therapeutic efficacy .
Comparative Analysis with Related Compounds
Compound | Source | Primary Activity | Unique Mechanism |
---|---|---|---|
Kansuinin A | Euphorbia kansui | Antiviral, Anticancer | Inhibition of IL-6/STAT3 pathway |
Kansuiphorin C | Euphorbia kansui | Anticancer | Stronger modulation of gut microbiota |
Kansuinin B | Euphorbia kansui | Antitumor | Distinct structural properties affecting activity |
Mécanisme D'action
Target of Action
Kansuinin A, a diterpenoid compound isolated from Euphorbia kansui, primarily targets the Interleukin-6 (IL-6) pathway . IL-6 is a cytokine that plays a crucial role in immune response, inflammation, and hematopoiesis. It is also involved in the pathogenesis of various diseases, including cancer .
Mode of Action
Kansuinin A inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-6 . STAT3 is a transcription factor that is activated in response to various cytokines and growth factors. Once activated, it translocates to the nucleus where it influences the expression of various genes that regulate cell growth, survival, and differentiation .
Biochemical Pathways
Kansuinin A modulates the gut microbiota, leading to an increase in Lactobacillus and a decrease in Helicobacter . These changes in the gut microbiota are associated with alterations in carbohydrate and amino acid metabolism . The modulation of gut microbiota by Kansuinin A may contribute to its therapeutic effects, particularly in the context of malignant ascites .
Pharmacokinetics
Given its solubility in dmso , it is likely that Kansuinin A is well-absorbed and distributed in the body
Result of Action
Kansuinin A exhibits antiviral and anticancer activity . By inhibiting the activation of STAT3, Kansuinin A can suppress the proliferation of cancer cells . In addition, by modulating the gut microbiota, Kansuinin A can ameliorate conditions such as malignant ascites .
Action Environment
The action of Kansuinin A can be influenced by various environmental factors. For instance, the composition of the gut microbiota, which can be affected by diet and other environmental factors, can influence the efficacy of Kansuinin A Additionally, the stability of Kansuinin A may be affected by factors such as pH and temperature
Analyse Biochimique
Biochemical Properties
The biochemical properties of Kansuinin A are not fully understood yet. It is known that Kansuinin A is one of the active components of E. kansui, which has been associated with a variety of biological activities, such as anti-inflammatory, antiallergic, anticancer, and antinematodal activities .
Cellular Effects
Kansuinin A has been found to have inhibitory effects on the proliferation of A549 (human lung cancer cells) and Hep-G2 (human liver cancer cells) . This suggests that Kansuinin A may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antitumor activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La préparation de la kansuinin A implique l'extraction de l'Euphorbia kansui à l'aide d'acétate d'éthyle. Le composé est ensuite isolé à l'aide d'une chromatographie liquide haute performance préparative bidimensionnelle (HPLC) et d'une analyse cellulaire en temps réel (RTCA). Cette méthode garantit une pureté élevée et une séparation efficace de la kansuinin A ainsi que d'autres composés apparentés .
Méthodes de production industrielle
L'utilisation de techniques chromatographiques avancées garantit l'isolement de la kansuinin A en quantités suffisantes pour la recherche et les applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
Types de réactions
La kansuinin A subit diverses réactions chimiques, notamment l'oxydation, l'hydrolyse, la déshydratation et la méthylation. Ces réactions sont essentielles pour sa biotransformation et la modulation de son activité .
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Hydrolyse : Conditions acides ou basiques utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.
Déshydratation : Implique généralement un chauffage sous pression réduite.
Méthylation : Utilise des agents méthylants comme l'iodure de méthyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des métabolites ayant une polarité plus faible, qui sont essentiels pour l'activité biologique du composé .
Applications de la recherche scientifique
La kansuinin A a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des diterpénoïdes.
Biologie : Etudié pour son rôle dans la modulation du microbiote intestinal et les fonctions métaboliques associées.
Médecine : Présente des activités antivirales et anticancéreuses significatives, ce qui en fait un candidat potentiel pour le développement de médicaments.
Industrie : Utilisé dans le développement de composés bioactifs et de banques de produits naturels .
Mécanisme d'action
La kansuinin A exerce ses effets en inhibant l'activation du transducteur de signal et de l'activateur de la transcription 3 (Stat3) induite par l'interleukine-6 (IL-6). Cette inhibition est cruciale pour ses activités antivirales et anticancéreuses. Le composé module le microbiote intestinal, augmentant la richesse des Lactobacillus et diminuant l'abondance des Helicobacter, qui sont impliqués dans le métabolisme des glucides et des acides aminés .
Comparaison Avec Des Composés Similaires
Composés similaires
Kansuiphorin C : Un autre diterpénoïde de l'Euphorbia kansui présentant des activités biologiques similaires.
Kansuinin B, D, E, G : Composés apparentés isolés de la même plante, chacun ayant des propriétés structurales et biologiques uniques.
Unicité
La kansuinin A est unique en raison de son inhibition spécifique de l'activation du Stat3 induite par l'IL-6 et de sa modulation significative du microbiote intestinal. Ces propriétés en font un composé précieux pour la poursuite de la recherche et les applications thérapeutiques potentielles .
Activité Biologique
Kansuinin A (KA) is a diterpenoid compound derived from the plant Euphorbia kansui, which has been traditionally used in Chinese medicine, particularly for treating malignant ascites. Recent studies have focused on its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Classification
Kansuinin A belongs to the ingenane-type diterpenoids, a class of compounds known for their diverse biological activities. The structural characteristics of KA contribute to its pharmacological effects, making it a subject of interest in medicinal chemistry.
Modulation of Gut Microbiota
Recent research has highlighted the role of Kansuinin A in modulating gut microbiota, which is crucial for its therapeutic effects against malignant ascites. In a study involving normal and malignant ascites rats, KA was shown to influence the abundance of specific gut bacteria, notably increasing Lactobacillus and decreasing Helicobacter populations. This modulation is believed to enhance carbohydrate and amino acid metabolism, contributing to the compound's efficacy in reducing ascitic fluid accumulation .
Anti-Inflammatory Effects
Kansuinin A exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit NF-kB activity in RAW264.7 macrophage cells, thereby reducing inflammation markers such as TNF-α and IL-6. This action supports its use in conditions characterized by excessive inflammation, including malignant ascites .
Biological Activity Summary
The biological activity of Kansuinin A can be summarized as follows:
Activity | Effect | Mechanism |
---|---|---|
Gut Microbiota Modulation | Increased Lactobacillus abundance | Enhances carbohydrate and amino acid metabolism |
Anti-Inflammatory | Reduces inflammatory markers | Inhibits NF-kB signaling pathway |
Toxicological Profile | Relatively low toxicity at therapeutic doses | Minimal influence on gut microbiota at 10 mg/kg |
Case Studies and Research Findings
- Study on Malignant Ascites : In a comparative study, Kansuinin A was administered to rats with induced malignant ascites. The results indicated that KA significantly reduced ascitic fluid volume and improved overall health markers compared to control groups .
- Toxicological Assessment : The toxicological profile of Kansuinin A was evaluated by measuring serum liver enzymes and oxidative stress markers. The findings suggested that KA has a favorable safety profile at therapeutic doses, with minimal adverse effects on liver function .
- Microbial Transformation Studies : Advanced techniques such as ultra-fast liquid chromatography coupled with mass spectrometry (UFLC-MS/MS) were employed to analyze the metabolites of Kansuinin A in fecal samples. The study revealed that KA undergoes microbial biotransformation, resulting in metabolites that may enhance its therapeutic efficacy .
Propriétés
IUPAC Name |
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19-,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCUWUNVKZFBM-ADCMAJNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973298 | |
Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57701-86-7 | |
Record name | Kansuinin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057701867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Kansuinin A is recognized for its ability to induce the production of nerve growth factor (NGF) in L-M cells [, ]. It achieves this by stimulating cyclooxygenase activity, leading to the production of prostaglandins D2 and E2, which are essential for NGF induction [, ].
A: Yes, Euphorbia kansui contains several jatrophane diterpenes, but their activities differ. For instance, Kansuinin E exhibits a specific survival effect on fibroblasts expressing TrkA, the high-affinity receptor for NGF, while Kansuinin D does not affect cell division [, ].
A: Research suggests that Kansuinin A is a more potent inducer of NGF production compared to other known inducers, such as ingenol triacetate []. While ingenol triacetate displays activity over a wider dose range, Kansuinin A exhibits the most potent activity [].
ANone: Kansuinin A possesses the molecular formula C37H46O12 and a molecular weight of 686.76 g/mol.
A: The structure of Kansuinin A has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. This technique provides detailed information about the compound's structure, including the connectivity of atoms and the spatial arrangement of its molecular groups [, , , ].
A: While detailed pharmacokinetic data is limited, a study investigated the excretion profile of Kansuinin A in rats using a validated UFLC‐MS/MS method []. This research provides insights into the compound's elimination pathways but further studies are needed to understand its absorption, distribution, and metabolism.
A: While direct in vivo studies focusing on the NGF-inducing activity of Kansuinin A are limited, researchers have explored the effects of Hericium erinaceus, a mushroom known to contain hericenones (compounds that promote NGF synthesis), on NGF levels in mice. The study observed increased NGF mRNA expression in the hippocampus of mice fed with Hericium erinaceus []. This finding suggests the potential therapeutic benefit of NGF inducers and warrants further investigation into the in vivo effects of Kansuinin A.
A: A patent describes a method for the large-scale preparation of Kansuinin B, another jatrophane diterpene found in Euphorbia kansui []. This method utilizes a three-dimensional liquid chromatography technique with specific chromatographic columns and mobile phases. While this method focuses on Kansuinin B, it highlights the potential for developing similar techniques for the large-scale isolation and purification of Kansuinin A.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.